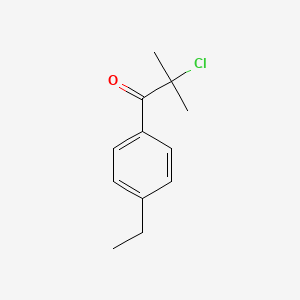

2-Chloro-1-(4-ethylphenyl)-2-methyl-1-propanone

Description

2-Chloro-1-(4-ethylphenyl)-2-methyl-1-propanone is a substituted propanone derivative featuring a 4-ethylphenyl group, a methyl substituent, and a chlorine atom on the ketone backbone. The ethyl group at the para position of the aromatic ring likely enhances lipophilicity, while the chlorine and methyl groups may influence reactivity and steric effects.

Properties

CAS No. |

55012-69-6 |

|---|---|

Molecular Formula |

C12H15ClO |

Molecular Weight |

210.70 g/mol |

IUPAC Name |

2-chloro-1-(4-ethylphenyl)-2-methylpropan-1-one |

InChI |

InChI=1S/C12H15ClO/c1-4-9-5-7-10(8-6-9)11(14)12(2,3)13/h5-8H,4H2,1-3H3 |

InChI Key |

JRCYBVHLGNUGDA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)(C)Cl |

Origin of Product |

United States |

Biological Activity

2-Chloro-1-(4-ethylphenyl)-2-methyl-1-propanone, also known as a precursor in the synthesis of various psychoactive substances, has garnered attention for its biological activity. This compound is structurally related to other ketones and phenyl derivatives, which have been studied for their pharmacological properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.

- Molecular Formula : C12H15ClO

- Molecular Weight : 224.70 g/mol

- CAS Number : 69673-92-3

This compound features a chloro group and an ethyl-substituted phenyl ring, which may influence its biological interactions.

Biological Activity Overview

The biological activity of 2-Chloro-1-(4-ethylphenyl)-2-methyl-1-propanone can be categorized into various areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related ketones have shown effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections.

2. Anticancer Potential

The compound's ability to interact with estrogen receptors has been explored in vitro. Compounds that bind to estrogen receptors can modulate hormonal pathways, potentially leading to anticancer effects. A study demonstrated that certain derivatives exhibited significant binding affinity to estrogen receptors, indicating a possible mechanism for anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for predicting the biological activity of 2-Chloro-1-(4-ethylphenyl)-2-methyl-1-propanone. Modifications in the structure can lead to varied biological effects:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and potential bioactivity |

| Substitution on the phenyl ring | Alters receptor binding affinity and selectivity |

| Chloro group presence | May enhance antimicrobial properties |

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various ketones, 2-Chloro-1-(4-ethylphenyl)-2-methyl-1-propanone was tested against a panel of bacterial strains. The results indicated moderate antibacterial activity, with a minimum inhibitory concentration (MIC) similar to that of established antibiotics .

Case Study 2: Estrogen Receptor Binding

A study focused on the estrogenic activity of chlorinated phenyl compounds showed that derivatives similar to 2-Chloro-1-(4-ethylphenyl)-2-methyl-1-propanone could act as selective estrogen receptor modulators (SERMs). These findings suggest potential applications in hormone-related therapies .

Research Findings

Recent research highlights the need for further investigation into the pharmacokinetics and toxicology of 2-Chloro-1-(4-ethylphenyl)-2-methyl-1-propanone. Preliminary data suggest it undergoes rapid metabolism in liver microsomes, indicating a need for careful evaluation of its safety profile in vivo .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Notes:

Reactivity and Stability

- Electrophilic Reactivity: The chlorine atom in the target compound may participate in nucleophilic substitution reactions, similar to chloro-substituted propanones in . However, the ethyl and methyl groups could hinder such reactions due to steric effects.

- Hydrogen Bonding : Unlike the hydroxyl group in ’s compound, the ethyl group in the target lacks hydrogen-bonding capacity, reducing its affinity for polar solvents .

- Thermal Stability: Crystallographic data from and suggest that planar hydrazinylidene derivatives exhibit higher thermal stability (e.g., stable up to 200°C) compared to non-conjugated ketones like the target compound .

Crystallographic and Structural Insights

- The 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one () crystallizes in a monoclinic system with a mean C–C bond length of 0.003 Å, indicating strong conjugation across the hydrazinylidene moiety .

- By contrast, the target compound’s ethyl and methyl groups likely disrupt conjugation, leading to less planar geometry and weaker intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.